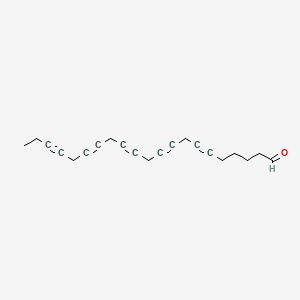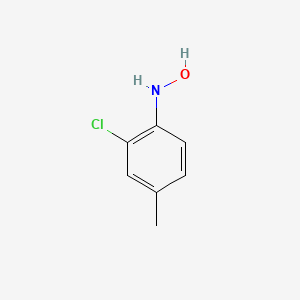
3-Fluoroephedrine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroephedrine-d3 is a deuterated analog of 3-Fluoroephedrine, a synthetic compound that belongs to the class of phenethylamines. It is characterized by the presence of a fluorine atom at the third position of the ephedrine molecule and three deuterium atoms. The molecular formula of this compound is C10H11D3FNO, and it has a molecular weight of 186.24 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroephedrine-d3 typically involves the introduction of a fluorine atom into the ephedrine molecule, followed by the incorporation of deuterium atoms. One common method involves the fluorination of ephedrine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoroephedrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-Fluoroacetophenone, while reduction can produce 3-Fluoroephedrine .
Applications De Recherche Scientifique
3-Fluoroephedrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of ephedrine derivatives.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of ephedrine analogs.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting the central nervous system.
Mécanisme D'action
The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with adrenergic receptors in the central nervous system. The compound acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, reduced fatigue, and enhanced cognitive function. The molecular targets include adrenergic receptors and monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoroephedrine: The non-deuterated analog of 3-Fluoroephedrine-d3, with similar pharmacological properties but different isotopic composition.
4-Fluoroephedrine: A structural isomer with the fluorine atom at the fourth position, exhibiting different pharmacokinetic properties.
Ephedrine: The parent compound, lacking the fluorine atom, with well-documented stimulant effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can influence its metabolic stability and pharmacokinetics. The deuterium atoms can slow down the rate of metabolic degradation, potentially leading to prolonged effects and reduced toxicity compared to non-deuterated analogs .
Propriétés
Numéro CAS |
1797832-57-5 |
|---|---|
Formule moléculaire |
C10H14FNO |
Poids moléculaire |
183.226 |
Nom IUPAC |
(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |
Clé InChI |
DGHFNCMIOMIHDW-GMSGAONNSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)F)O)NC |
Synonymes |
3-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)

![(1S)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B582643.png)
![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)
